Tibezonium Iodide

Antibacterial Activity Minimum Inhibitory Concentration Staphylococcus aureus

Select tibezonium iodide for its distinctive 1,5-benzodiazepine quaternary ammonium architecture, which delivers saliva-resistant, pH-dependent antimicrobial action (optimal at pH 8.0–8.5) and sub-µg/mL MIC against Gram-positive oral pathogens—a pharmacological profile unattainable with generic alkyl QUATs like CPC or BKC. Ideal for smart buccal delivery, mucoadhesive scaffolds, and physiologically relevant oral biofilm studies. Gain a decisive research advantage by choosing the compound specifically optimized for the oral environment.

Molecular Formula C28H32IN3S2
Molecular Weight 601.6 g/mol
CAS No. 54663-47-7
Cat. No. B030980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibezonium Iodide
CAS54663-47-7
SynonymsN,N-Diethyl-N-methyl-2-[[4-[4-(phenylthio)phenyl]-3H-1,5-benzodiazepin-2-yl]thio]-ethanaminium Iodide;  3H-1,5-Benzodiazepine Ethanaminium Derivatives;  Antoral;  Rec 15-0691;  Thiabenzazonium Iodide
Molecular FormulaC28H32IN3S2
Molecular Weight601.6 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCSC1=NC2=CC=CC=C2N=C(C1)C3=CC=C(C=C3)SC4=CC=CC=C4.[I-]
InChIInChI=1S/C28H32N3S2.HI/c1-4-31(3,5-2)19-20-32-28-21-27(29-25-13-9-10-14-26(25)30-28)22-15-17-24(18-16-22)33-23-11-7-6-8-12-23;/h6-18H,4-5,19-21H2,1-3H3;1H/q+1;/p-1
InChIKeyYTSPICCNZMNDQT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tibezonium Iodide (CAS 54663-47-7) Baseline Procurement Data Sheet: Oropharyngeal Antiseptic


Tibezonium iodide is a lipophilic quaternary ammonium salt whose cation incorporates a distinctive 1,5-benzodiazepine scaffold [1]. This structural class differentiates it from simpler alkyl- or pyridinium-based quaternary ammonium compounds (QUATs) [2]. It is classified as an oropharyngeal disinfectant with targeted antibacterial activity against oral pathogens [3]. The compound has been commercialized primarily as a topical antiseptic for the prevention and treatment of mouth and throat infections [4].

Why Tibezonium Iodide (CAS 54663-47-7) Cannot Be Substituted 1:1 with Common QUAT Antiseptics


Generic substitution of tibezonium iodide with simpler quaternary ammonium antiseptics like cetylpyridinium chloride (CPC) or benzalkonium chloride (BKC) is scientifically unsound due to fundamental differences in molecular architecture and consequent pharmacological behavior. Unlike the linear alkyl chains of CPC or BKC, tibezonium possesses a rigid 1,5-benzodiazepine core [1]. This structural divergence translates into a unique pH-dependent antimicrobial activity profile—with peak efficacy at pH 8.0–8.5—that is not observed for standard QUATs [2]. Furthermore, its activity is reportedly unaffected by salivary components, whereas CPC potency markedly diminishes in saliva [3]. These distinctions mandate that procurement specifications for tibezonium be justified by its specific performance characteristics rather than by class-based assumptions.

Tibezonium Iodide Quantitative Differentiation Evidence vs. Comparator Antiseptics


Antimicrobial Potency (MIC) Against Staphylococcus aureus: Tibezonium vs. Cetylpyridinium Chloride (CPC)

Tibezonium iodide exhibits sub-microgram per milliliter potency against S. aureus, with a reported MIC of <1 µg/mL . In contrast, cetylpyridinium chloride (CPC), a leading QUAT antiseptic, demonstrates an MIC range of 1.25–62.5 µg/mL against Oxford Staphylococcus in standard media [1]. This represents a potential potency advantage of at least 1.25-fold at the lower end and up to >62.5-fold at the upper end of the CPC MIC range, suggesting tibezonium is equipotent to more potent at significantly lower mass concentrations.

Antibacterial Activity Minimum Inhibitory Concentration Staphylococcus aureus Oropharyngeal Disinfection

pH-Dependent Potency Enhancement: Tibezonium Displays a Unique Optimal pH Window

Tibezonium iodide's bactericidal activity demonstrates a strong pH dependence. When the pH was raised from 6.5–7.0 to 8.0–8.5, its bactericidal activity against both S. aureus and S. pyogenes increased markedly [1]. Specifically, exposure to 0.25–5 µg/mL of tibezonium for 30 minutes under alkaline conditions (pH 8.0–8.5) resulted in enhanced bacterial killing . This pH-dependent amplification is a distinct feature of the 1,5-benzodiazepine QUAT structure and is not a reported characteristic of common comparator antiseptics like CPC or BKC [2].

pH-Dependent Activity Bactericidal Kinetics Staphylococcus aureus Streptococcus pyogenes

Activity Retention in Saliva: Tibezonium Resists Matrix Interference Unlike CPC

The antimicrobial activity of tibezonium iodide was found to be unaffected by the presence of saliva from both smokers and non-smokers [1]. This is a critical differentiator from cetylpyridinium chloride (CPC), whose MIC against Oxford Staphylococcus increases 6.25× to 12.5× (from 1.25–62.5 µg/mL in media to 7.8–15.6 µg/mL in pooled human saliva), indicating substantial interference from salivary components [2].

Saliva Interference Matrix Effect Antimicrobial Efficacy Biofilm Inhibition

Gram-Positive Selectivity Profile: Tibezonium vs. Broad-Spectrum QUATs

Tibezonium iodide demonstrates potent, targeted activity against Gram-positive oropharyngeal pathogens, including Streptococcus pyogenes, Staphylococcus aureus, Diplococcus, and Corynebacterium species [1]. Its MIC values are <1 µg/mL against these primary Gram-positive targets . In contrast, benzalkonium chloride (BKC) shows a broader but less differentiated spectrum, with MIC values of 2 mg/L (2000 µg/mL) against clinical S. aureus isolates [2]. While dequalinium chloride also exhibits broad activity, its MIC against aerobic bacteria ranges widely from 0.25 to 256 µg/mL .

Antibacterial Spectrum Gram-Positive Selectivity Oropharyngeal Pathogens

Clinical Efficacy in Oropharyngeal Infections: Demonstrated Symptom Reduction

In a clinical study involving 90 patients with marginal periodontitis or similar conditions, tibezonium iodide tablets produced satisfactory or nearly satisfactory outcomes in 73.5% of cases [1]. A separate cohort of 70 patients treated with tibezonium-containing chewing gum reported a 77% satisfactory response rate [1]. This level of clinical efficacy data, while not directly comparative to CPC or BKC in the same trial, provides a documented benchmark for procurement decisions where in vivo performance is paramount.

Clinical Trial Oropharyngeal Infection Symptom Relief Marginal Periodontitis

Tibezonium Iodide: Validated Procurement-Driven Research and Application Scenarios


Potency-Sensitive Antimicrobial Formulation Development

Leverage tibezonium iodide's sub-µg/mL MIC profile against Gram-positive oral pathogens to design high-efficiency topical formulations. Its superior mass-to-potency ratio compared to CPC and BKC (≥1.25–>2000× lower MIC) makes it particularly suitable for research into low-dose antiseptic delivery systems, mucoadhesive buccal tablets, or polymeric scaffolds where minimizing active pharmaceutical ingredient (API) loading is desirable [1].

pH-Responsive or Tunable Antimicrobial Systems

Utilize the documented pH-dependent activity of tibezonium—with peak efficacy at pH 8.0–8.5 [2]—in experimental models requiring stimuli-responsive antimicrobial release. This property can be exploited in smart buccal delivery research, where local pH changes due to infection or inflammation might enhance drug activity, a feature not reported for standard QUAT comparators.

Saliva-Resistant Oral Cavity Disinfection Research

Employ tibezonium iodide in ex vivo or in vivo oral biofilm studies where robust performance in the presence of saliva is critical. Its demonstrated resistance to salivary matrix inactivation [2]—unlike CPC, which suffers a ≥6-fold potency loss [3]—makes it a more reliable candidate for investigating antiseptic efficacy under physiologically relevant oral conditions.

Clinical Model Validation for Gram-Positive Oropharyngeal Infections

Justify the selection of tibezonium iodide for preclinical proof-of-concept studies targeting Gram-positive oropharyngeal pathogens (Streptococcus pyogenes, Staphylococcus aureus, Corynebacterium spp.) based on its targeted spectrum and supporting clinical trial data showing 73–77% satisfactory outcomes in patients with oral conditions [4].

Technical Documentation Hub

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